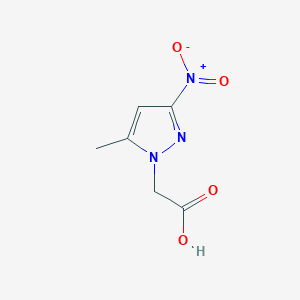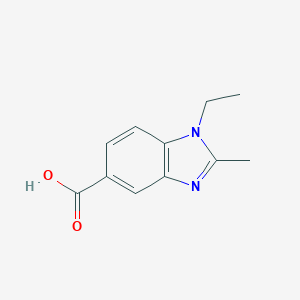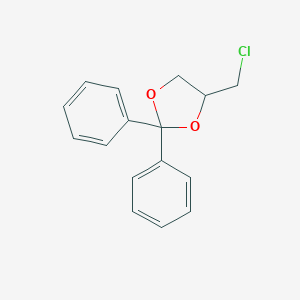
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, also known as CDD, is a chemical compound that has attracted significant attention in the field of scientific research. This compound has a unique structure and has been found to exhibit interesting properties that make it useful in various applications.
作用機序
The mechanism of action of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is not fully understood. However, it has been found to interact with various enzymes and proteins in the body. It has been suggested that 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane may act as an inhibitor of certain enzymes, leading to changes in biochemical pathways.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. It has also been found to have antitumor properties and has been investigated as a potential treatment for cancer.
実験室実験の利点と制限
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds. However, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane. One area of research is the development of new synthesis methods for 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane that are more efficient and environmentally friendly. Another area of research is the investigation of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a potential treatment for various diseases, including cancer and inflammatory diseases. Additionally, the use of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a building block for the synthesis of new compounds is an area of research that has the potential to lead to the development of new drugs and pharmaceuticals.
Conclusion:
In conclusion, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is a chemical compound that has attracted significant attention in the field of scientific research. It has a unique structure and exhibits interesting properties that make it useful in various applications. The synthesis method of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is efficient, and it has several advantages for use in lab experiments. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to have various biochemical and physiological effects and has potential for use as a treatment for various diseases. There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, including the development of new synthesis methods and the investigation of its potential as a treatment for diseases.
合成法
The synthesis of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be achieved through a variety of methods. One common method is the reaction of 4-hydroxymethyl-2,2-diphenyl-1,3-dioxolane with thionyl chloride in the presence of a base. Another method involves the reaction of 4-methoxymethyl-2,2-diphenyl-1,3-dioxolane with phosphorus pentachloride. These methods have been found to be efficient in producing high yields of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane.
科学的研究の応用
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit interesting properties that make it useful in various scientific research applications. One of its primary applications is in the field of organic synthesis. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be used as a building block for the synthesis of other compounds. It has also been used in the synthesis of drugs and pharmaceuticals.
特性
CAS番号 |
22195-38-6 |
|---|---|
製品名 |
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane |
分子式 |
C16H15ClO2 |
分子量 |
274.74 g/mol |
IUPAC名 |
4-(chloromethyl)-2,2-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15ClO2/c17-11-15-12-18-16(19-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChIキー |
MTGKBVQFXBOSCH-UHFFFAOYSA-N |
SMILES |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
正規SMILES |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







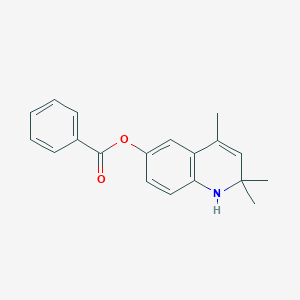
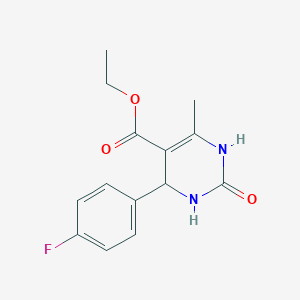
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
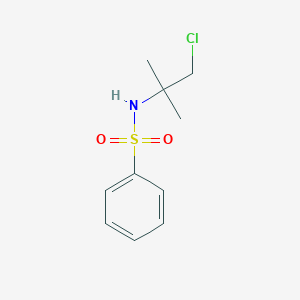
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
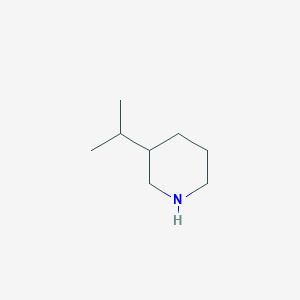
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
